molecular formula C17H34 B082049 (1-Propyloctyl)cyclohexane CAS No. 13151-79-6

(1-Propyloctyl)cyclohexane

Cat. No.: B082049
CAS No.: 13151-79-6
M. Wt: 238.5 g/mol
InChI Key: PZCVWZRFNUJQOK-UHFFFAOYSA-N
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Description

(1-Propyloctyl)cyclohexane is a branched hydrocarbon featuring a cyclohexane ring substituted with a 1-propyloctyl chain. This compound belongs to the class of alkylcyclohexanes, which are characterized by their saturated six-membered ring structure and variable alkyl side chains. The compound’s lipophilic nature and bulky substituent suggest applications in materials science, solvent systems, or as intermediates in organic synthesis.

Properties

CAS No.

13151-79-6

Molecular Formula

C17H34

Molecular Weight

238.5 g/mol

IUPAC Name

undecan-4-ylcyclohexane

InChI

InChI=1S/C17H34/c1-3-5-6-7-9-13-16(12-4-2)17-14-10-8-11-15-17/h16-17H,3-15H2,1-2H3

InChI Key

PZCVWZRFNUJQOK-UHFFFAOYSA-N

SMILES

CCCCCCCC(CCC)C1CCCCC1

Canonical SMILES

CCCCCCCC(CCC)C1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares (1-Propyloctyl)cyclohexane with its benzene analog and other related hydrocarbons:

Compound Molecular Formula Ring Type Substituent Molecular Weight (g/mol) Boiling Point (°C)* Solubility (Polar Solvents) Key Applications/Context
This compound C₁₇H₃₄ Cyclohexane 1-Propyloctyl 238.46 ~300 Low Potential solvent/synthetic intermediate
1-Propyloctyl benzene C₁₇H₂₈ Benzene 1-Propyloctyl 232.41 ~290 Low Component of hydrocarbon mixtures
Cyclohexane C₆H₁₂ Cyclohexane None 84.16 80.7 Insoluble Solvent for nonpolar extractions
Hexane C₆H₁₄ N/A Linear alkane 86.18 69 Insoluble Reference solvent for γ∞ studies

*Estimated for this compound based on chain-length trends.

Key Observations:
  • Ring Type : The cyclohexane ring in this compound adopts a chair conformation, enhancing steric stability compared to the planar, aromatic benzene ring in its analog. This difference reduces resonance stabilization but increases flexibility .
  • Molecular Geometry : The bulky 1-propyloctyl substituent introduces steric hindrance, affecting solubility and reactivity. Cyclohexane derivatives generally exhibit lower activity coefficients (γ∞) than linear alkanes like hexane due to their compact structure, as shown in solvent interaction studies .
  • Boiling Points : Longer alkyl chains increase molecular weight and van der Waals interactions, raising boiling points. The cyclohexane derivative’s estimated boiling point (~300°C) exceeds that of its benzene analog (~290°C), reflecting the added stability of the saturated ring.

Chemical Reactivity and Functional Behavior

  • Fragmentation Patterns : Cyclohexane derivatives with substituents (e.g., ketones) exhibit neutral losses of 57 Da in mass spectrometry due to ring fragmentation . While this compound lacks functional groups, its alkyl chain may undergo β-hydrogen elimination, producing characteristic fragments.
  • Extraction Behavior: Cyclohexane’s nonpolarity makes it ideal for extracting lipophilic compounds. However, branched derivatives like this compound may exhibit reduced extraction efficiency compared to simpler hydrocarbons due to steric effects .

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